molecular formula C15H21N3O B8023562 5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole

5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole

Cat. No.: B8023562
M. Wt: 259.35 g/mol
InChI Key: LBQPYBWHUQEKBA-UHFFFAOYSA-N
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Description

5-Methoxy-3-((4-methylpiperazin-1-yl)methyl)-1H-indole is a versatile chemical intermediate of significant interest in medicinal chemistry and neuroscience research. This compound serves as a crucial synthetic precursor for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its core structure combines an indole scaffold with a methylpiperazinylmethyl group, making it a valuable building block for the synthesis of more complex, biologically active molecules. A primary research application of this compound is its role as a key intermediate in the synthesis of potent and selective serotonin receptor antagonists. Specifically, it is used in the development of clinical candidates such as SUVN-502 (Masupirdine), a novel, potent, and selective 5-HT6 receptor antagonist that has been investigated for the potential treatment of cognitive deficits associated with Alzheimer's disease . Researchers value this intermediate for creating compounds with high affinity for their targets and selectivity over a wide range of other biological sites, which is critical for understanding specific biochemical pathways and minimizing off-target effects in preclinical studies. This product is sold as a solid and is intended for use in early discovery research. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are responsible for confirming the product's identity and purity to suit their specific experimental needs.

Properties

IUPAC Name

5-methoxy-3-[(4-methylpiperazin-1-yl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-17-5-7-18(8-6-17)11-12-10-16-15-4-3-13(19-2)9-14(12)15/h3-4,9-10,16H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQPYBWHUQEKBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CNC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation Strategy

ParameterSpecification
Alkylating AgentChloroacetyl chloride
SolventToluene
Temperature100–140°C
Catalyst/ScavengerAcetic anhydride (methanol scavenger)
Yield (Optimized)78–85%

The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic methylene carbon of the alkylating agent. Excess base (e.g., triethylamine) is avoided due to potential side reactions with the indole nitrogen.

Stepwise Synthesis from Fragments

An alternative method involves constructing the indole ring after introducing the piperazine side chain. This route, described in US7119093B2, utilizes Mitsunobu coupling or Ullmann-type reactions to attach the 4-methylpiperazine group to a prefunctionalized indole precursor.

Intermediate Preparation

  • Synthesis of 3-(Chloromethyl)-5-methoxy-1H-indole :

    • Starting material: 5-methoxyindole.

    • Chloromethylation using paraformaldehyde and HCl gas in acetic acid.

    • Yield: 65–70%.

  • Piperazine Coupling :

    • Reaction of 3-(chloromethyl)-5-methoxy-1H-indole with 4-methylpiperazine in methanol at reflux.

    • Solvent Optimization : Methanol > ethanol due to superior solubility of intermediates.

    • Time : 12–16 hours.

    • Yield : 82% (post-crystallization).

Process Optimization and Scalability

Industrial-scale production demands rigorous optimization to enhance yield and reduce costs. Key advancements include:

Solvent Systems and Temperature Control

Patent EP2229359B1 emphasizes the use of toluene over DMF for large-scale reactions due to its lower toxicity and ease of removal via distillation. Temperature gradients are carefully controlled to minimize byproduct formation:

  • Exothermic Phase : Initial heating to 100°C to initiate alkylation.

  • Isothermal Phase : Maintained at 120°C for 4 hours to ensure completion.

Catalytic Improvements

The addition of molecular sieves (3Å) reduces hydrolysis of the alkylating agent, improving yields by 8–12%.

Purification and Characterization

Final product purity is critical for pharmacological applications. The following methods are standard:

Crystallization Protocols

  • Solvent Pair : Methanol/isopropanol (3:1 v/v) for gradient crystallization.

  • Temperature : Cooling from 60°C to −10°C over 6 hours.

  • Purity : ≥99.5% (HPLC).

Spectroscopic Characterization

TechniqueKey Data
1H NMR (400 MHz, CDCl3)δ 7.85 (s, 1H, indole NH), 3.72 (s, 3H, OCH3), 3.21 (t, 4H, piperazine)
13C NMR (101 MHz, CDCl3)δ 154.2 (C-O), 136.8 (C3), 128.4 (C2)
HRMS m/z 259.35 [M+H]+

Comparative Analysis of Synthetic Methods

ParameterDirect AlkylationStepwise Synthesis
Total Yield 78–85%65–70%
Purity 99.5%98.8%
Scalability ExcellentModerate
Cost Efficiency HighMedium

The direct alkylation method is favored industrially due to its shorter reaction sequence and higher throughput .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

Building Block for Organic Synthesis :
5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole serves as a versatile building block in organic synthesis, allowing chemists to create more complex molecules with specific properties .

Biology

Biological Activity Studies :
Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Investigated for its efficacy against various microbial strains.
  • Anticancer Effects : Preliminary studies suggest it may inhibit cancer cell proliferation through specific molecular pathways .

Medicine

Therapeutic Investigations :
The compound is being studied for its potential therapeutic effects in treating neurological disorders, particularly as a serotonin receptor (5-HT6) antagonist. This is significant in the context of Alzheimer's disease and other cognitive impairments .

Industrial Applications

Material Development :
In industrial settings, this compound is explored for developing new materials and chemical processes, leveraging its unique chemical structure for innovative applications in specialty chemicals .

Case Study 1: Radiolabeling for PET Imaging

A study focused on synthesizing carbon-11 labeled derivatives of this compound for use in positron emission tomography (PET). The research demonstrated successful radiolabeling with high radiochemical purity (>99%) and yield, making it a promising candidate for imaging studies in Alzheimer's research .

Case Study 2: Anticancer Activity Assessment

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The mechanism involves modulation of specific signaling pathways associated with cell growth and apoptosis, indicating its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of indole derivatives allows for varied biological activities. Below is a comparative analysis of SUVN-502 with structurally related compounds:

Table 1: Structural and Functional Comparison of 5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole and Analogs

Compound Name & Structure Key Structural Features Biological Activity/Target Pharmacological Profile Reference
This compound (SUVN-502) 4-Methylpiperazinylmethyl, 2-bromophenylsulfonyl 5-HT6 receptor antagonist Potent (Ki = 0.83 nM), selective, oral efficacy in Alzheimer’s models
5-Methoxy-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (Compound 95) 1-Pentylimidazole substitution Unspecified (synthetic focus) Synthesized via TosMIC reaction; no activity data
3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole derivatives Varied N-4 piperazine substituents (e.g., methyl, aryl) Cytotoxic agents (IC50 <10 μM) Substitution at N-4 piperazine critical for potency
RU 24969 (5-Methoxy-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole) Tetrahydropyridine ring 5-HT1A/1B agonist (Ki = 0.38 nM and 2.5 nM) Reduces fluid intake; increases locomotion
5-Methoxy-3-(2,2,2-trifluoro-1-(1H-indol-3-yl)-1-phenylethyl)-1H-indole (Compound 9) Trifluoroethylphenyl group Unspecified (synthetic focus) High purity (97% HPLC), detailed spectroscopic data
Bis-indolylalkanes (e.g., 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole) Dual indole cores linked via phenylmethyl Antitumor activity Inhibits breast tumor cell proliferation

Key Insights

Structural Determinants of Activity :

  • The 4-methylpiperazinylmethyl group in SUVN-502 enhances 5-HT6 receptor binding affinity and selectivity over other indole derivatives (e.g., imidazole-substituted analogs) .
  • Sulfonyl groups (e.g., 2-bromophenylsulfonyl in SUVN-502) improve metabolic stability and receptor interaction, a feature absent in cytotoxic piperazinylmethyl indoles .

Biological Target Specificity: SUVN-502 and RU 24969 illustrate how minor structural changes (piperazine vs. tetrahydropyridine) shift receptor targeting (5-HT6 antagonism vs. 5-HT1A/1B agonism) . Bis-indolylalkanes exhibit antitumor activity via undefined mechanisms, contrasting with SUVN-502’s neurological focus .

Synthetic Approaches :

  • SUVN-502 was synthesized via iterative SAR optimization, while cytotoxic piperazinylmethyl indoles used Mannich reactions .
  • Imidazole-substituted analogs (e.g., Compound 95) employed TosMIC-based protocols, yielding intermediates for antimicrobial or anticancer screening .

Pharmacokinetic and Clinical Relevance :

  • SUVN-502’s oral activity and blood-brain barrier penetration distinguish it from less optimized analogs like trifluoroethylphenyl-substituted indoles .
  • Cytotoxic indole derivatives (e.g., IC50 <10 μM) lack the receptor specificity required for CNS applications but may serve as anticancer leads .

Biological Activity

5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole , also known by its CAS number 1021425-59-1, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by case studies and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H21N3O\text{C}_{15}\text{H}_{21}\text{N}_{3}\text{O}

This compound features an indole core substituted with a methoxy group and a piperazine moiety, which may contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. For instance, a study highlighted its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined, showing significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Pathogen MIC (µg/mL) MBC (µg/mL)
Staphylococcus aureus0.250.50
Escherichia coli0.501.00

These findings suggest that the compound has potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values indicate the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM)
MCF-75.0
A5498.2
HeLa6.5

In these studies, the compound induced apoptosis and inhibited cell proliferation, making it a candidate for further development in cancer therapy.

Neuropharmacological Effects

Research into the neuropharmacological effects of this compound has revealed its potential as a serotonin receptor modulator. Specifically, it has been shown to act on serotonin receptors, which are crucial in mood regulation and anxiety disorders. Animal studies indicated that administration of the compound resulted in anxiolytic-like effects without significant side effects typically associated with conventional anxiolytics.

Study on Antimicrobial Properties

In a controlled study published in ACS Omega, researchers assessed the antimicrobial efficacy of several derivatives of indole compounds, including this compound. The study concluded that this compound exhibited superior antimicrobial activity compared to other derivatives tested, particularly against resistant strains like MRSA .

Evaluation of Anticancer Effects

A comprehensive evaluation conducted by researchers at a pharmaceutical institute demonstrated that this compound significantly inhibited tumor growth in xenograft models of breast cancer. The results indicated a reduction in tumor size by approximately 60% compared to control groups after four weeks of treatment .

Q & A

Q. What are the key structural determinants of 5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole that contribute to its receptor selectivity?

The compound’s selectivity arises from its 3-(piperazinylmethyl)indole scaffold , where the 4-methylpiperazine moiety enhances affinity for serotonin receptors (e.g., 5-HT6) by forming hydrogen bonds with transmembrane domains. The 5-methoxy group on the indole core improves metabolic stability and modulates lipophilicity, critical for blood-brain barrier penetration . Structural analogs lacking the piperazine group (e.g., RU 24969) exhibit divergent receptor profiles (5-HT1A/B agonism), highlighting the importance of this substituent .

Q. What synthetic strategies are employed to prepare this compound derivatives?

Synthesis typically involves:

  • Step 1 : Alkylation of 5-methoxyindole with 4-methylpiperazine via Mannich reaction or nucleophilic substitution under nitrogen atmosphere .
  • Step 2 : Sulfonylation (e.g., with 2-bromophenylsulfonyl chloride) to enhance binding affinity .
  • Step 3 : Purification via column chromatography and crystallization in polar solvents (e.g., ethanol/water mixtures), validated by HPLC (>98% purity) .

Q. How is receptor binding affinity (Ki) determined for this compound?

Radioligand displacement assays using tritiated LSD ([³H]-LSD) or [³H]-WAY-100635 (for 5-HT6 and 5-HT1A receptors, respectively) are standard. For example, SUVN-502 (a derivative) exhibits Ki = 2.04 nM at human 5-HT6 receptors, with >100-fold selectivity over 5-HT2A and other off-targets . Competitive binding data are analyzed using nonlinear regression (GraphPad Prism) to calculate Ki values .

Advanced Research Questions

Q. How can structural modifications reconcile contradictory receptor activity profiles in analogs?

Contradictory data (e.g., 5-HT6 antagonism vs. 5-HT1A agonism) arise from subtle changes in substituent positioning . For example:

  • Piperazine substitution : 4-Methylpiperazine enhances 5-HT6 affinity, while tetrahydropyridine (as in RU 24969) shifts activity to 5-HT1A/B .
  • Sulfonyl groups : Aryl sulfonyl groups (e.g., 2-bromophenyl) improve 5-HT6 selectivity by filling hydrophobic pockets . Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes to guide rational design .

Q. What experimental models validate the cognitive-enhancing effects of 5-HT6 antagonists like SUVN-502?

  • In vitro : Electrophysiology in rat hippocampal slices to measure long-term potentiation (LTP) .
  • In vivo :
  • Scopolamine-induced amnesia in rodents, assessed via Morris water maze.
  • Triple transgenic Alzheimer’s models (e.g., 3xTg-AD mice), with SUVN-502 showing synergistic effects with donepezil and memantine in elevating hippocampal acetylcholine .
  • Microdialysis to monitor neurotransmitter levels (e.g., acetylcholine, glutamate) .

Q. How do crystallographic data inform conformational analysis of bis-indolylalkane derivatives?

X-ray diffraction (e.g., P2₁/n space group, monoclinic crystals) reveals intermolecular N–H···O hydrogen bonds stabilizing the indole-piperazine conformation. For example, the title compound (C25H22N2O2) forms chains parallel to the c-axis, with torsion angles critical for receptor docking . Such data guide solvent selection for co-crystallization (e.g., DMSO/water mixtures) .

Methodological Considerations

Q. What strategies mitigate off-target effects during lead optimization?

  • Broad selectivity panels : Screen against 100+ targets (GPCRs, ion channels, enzymes) to identify off-target interactions .
  • Metabolic stability assays : Liver microsome incubation (human/rat) with LC-MS analysis to assess CYP450-mediated degradation .
  • Plasma protein binding : Equilibrium dialysis to measure free fraction, critical for dose adjustment .

Q. How are pharmacokinetic (PK) parameters optimized for brain penetration?

  • LogP/D analysis : Target logP ~2.5–3.5 (e.g., SUVN-502: cLogP = 3.1) balances solubility and BBB permeability .
  • Brain-to-plasma ratio : Measured via LC-MS/MS in rodents after oral dosing (e.g., SUVN-502 ratio = 0.8) .
  • P-glycoprotein efflux assays : Caco-2 monolayers to identify substrates requiring structural tweaks .

Data Contradiction Analysis

Q. Why do analogs with similar structures exhibit divergent receptor activities?

Case study: RU 24969 (5-HT1A/B agonist) vs. SUVN-502 (5-HT6 antagonist):

  • Structural divergence : RU 24969’s tetrahydropyridine vs. SUVN-502’s piperazinylmethyl group alters hydrogen-bonding networks .
  • Receptor conformation : 5-HT6 requires bulkier substituents to stabilize antagonist binding, as shown via mutagenesis studies .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Methoxy-3-((4-methylpiperazin-1-YL)methyl)-1H-indole
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